2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid
Description
This compound features a pyrrolo[3,4-b]pyrazine core fused with a cyclic imide (5,7-dioxo groups) and a propanoic acid side chain. Its molecular formula is C₉H₇N₃O₄, with a molecular weight of 237.17 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-4(9(15)16)12-7(13)5-6(8(12)14)11-3-2-10-5/h2-4H,1H3,(H,15,16)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZJOLSXTGOSGC-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=NC=CN=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137639 | |
| Record name | 6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126310-27-8 | |
| Record name | 6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126310-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid typically involves a multi-step process. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The acetylenes obtained from the first step are reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves the cyclization of the propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolo[3,4-b]pyrazine structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific catalysts and oxidants.
Reduction: Reduction reactions can be performed under controlled conditions to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidants: t-Butyl hydroperoxide (t-BuOOH) and manganese triflate (Mn(OTf)2) for oxidation reactions.
Catalysts: Cesium carbonate (Cs2CO3) and dimethyl sulfoxide (DMSO) for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound.
Scientific Research Applications
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazine vs. Pyridine Analogues
- 3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid (C₉H₇N₂O₄, MW: 223.17 g/mol) Difference: Pyridine replaces pyrazine in the fused ring system. Impact: Reduced nitrogen count (1 vs. 2 N atoms in pyrazine) decreases electron deficiency, altering reactivity and binding to targets like enzymes or receptors. This analogue shows similar solubility but may exhibit weaker π-π stacking interactions .
- 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic Acid (C₁₄H₈N₂O₄, MW: 268.23 g/mol) Difference: A benzoic acid substituent replaces propanoic acid. Impact: Enhanced aromaticity and higher logP (1.20 vs. ~0.5 for propanoic acid) improve membrane permeability but reduce aqueous solubility. The benzoic acid group may target proteins with hydrophobic binding pockets .
Pyrazine Derivatives with Modified Side Chains
- 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic Acid (C₁₂H₁₃N₃O₄, MW: 279.25 g/mol) Difference: A branched 4-methylpentanoic acid chain replaces propanoic acid. Impact: Increased lipophilicity (logP ~1.5) enhances cellular uptake but may reduce solubility. The (S)-enantiomer (CAS: 126310-30-3) is prioritized in medicinal chemistry for stereospecific interactions .
- 4-(2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)ethyl)benzenesulfonamide (C₁₆H₁₈N₂O₄S, MW: 333.70 g/mol)
Physicochemical Properties
| Compound | Core Heterocycle | Side Chain | Molecular Weight (g/mol) | logP | Solubility (H₂O) | Key Functional Groups |
|---|---|---|---|---|---|---|
| Target Compound | Pyrazine | Propanoic acid | 237.17 | ~0.5 | Moderate | COOH, cyclic imide |
| 3-{5,7-Dioxo...pyridin-6-yl}propanoic Acid | Pyridine | Propanoic acid | 223.17 | ~0.3 | High | COOH, cyclic imide |
| 4-(5,7-Dioxo...benzoic Acid | Pyridine | Benzoic acid | 268.23 | 1.20 | Low | COOH, aromatic ring |
| 2-(5,7-Dioxo...4-methylpentanoic Acid | Pyrazine | 4-Methylpentanoic acid | 279.25 | ~1.5 | Low | COOH, branched alkyl |
| Benzenesulfonamide Derivative | Pyrazine | Sulfonamide | 333.70 | ~2.0 | Very Low | SO₂NH₂, cyclic imide |
Biological Activity
The compound 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid , also known by its CAS number 126310-30-3, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O4 |
| Molecular Weight | 263.25 g/mol |
| Density | 1.417 g/cm³ (predicted) |
| Melting Point | 155-157 °C |
| pKa | 3.15 (predicted) |
Structural Characteristics
The compound features a pyrrolo[3,4-b]pyrazine core with two carbonyl groups at positions 5 and 7, contributing to its potential reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of pyrrolo compounds exhibit significant antioxidant properties . For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Properties
The compound has been evaluated for its lipoxygenase (LOX) inhibitory activity , which is vital in inflammatory pathways. A study demonstrated that modifications in the carboxyl group of similar compounds enhanced their LOX-inhibiting activity, suggesting that structural variations could lead to improved anti-inflammatory effects .
Anticancer Potential
Preliminary investigations into the anticancer properties of pyrrolo derivatives have revealed promising results. The compound's structural analogs have shown inhibition of various cancer cell lines, indicating a potential mechanism for inducing apoptosis in tumor cells .
Case Studies
- Case Study on LOX Inhibition : A series of esters derived from similar pyrrolo compounds were synthesized and tested for LOX inhibition. These compounds exhibited activities comparable to established anti-inflammatory drugs such as nordihydroguaiaretic acid .
- Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives could reduce oxidative stress markers in cell cultures, supporting their potential use in therapeutic applications against oxidative damage .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions including:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid, and what challenges arise in its purification?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[3,4-b]pyrazine core. Key steps include cyclization of substituted pyrazine precursors and subsequent functionalization with a propanoic acid moiety. For example, analogous compounds (e.g., pyrazolo-pyrimidine derivatives) are synthesized via condensation reactions under reflux with acetic anhydride or via microwave-assisted methods to improve yield .
- Purification often requires column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol to isolate the carboxylic acid derivative . Challenges include managing the compound’s solubility and avoiding decomposition during high-temperature steps.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the pyrrolo[3,4-b]pyrazine core and propanoic acid substituent. For example, analogous compounds show distinct peaks for the NH protons (δ 10–12 ppm) and carbonyl groups (δ 165–175 ppm) .
- X-ray Crystallography : Used to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria in the dioxo group). Crystallization in polar solvents like DMSO/water mixtures can yield suitable crystals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns of the heterocyclic system .
Advanced Research Questions
Q. What strategies are effective in optimizing the biological activity of pyrrolo[3,4-b]pyrazine derivatives, and how do structural modifications impact target binding?
- Methodological Answer :
- SAR Studies : Modifying the propanoic acid side chain (e.g., esterification or amidation) can alter solubility and bioavailability. For instance, methyl ester analogs of similar compounds show enhanced cell permeability but require hydrolysis for activation .
- Enzyme Inhibition Assays : Testing against kinases or dehydrogenases (common targets for pyrazine derivatives) involves competitive binding assays with ATP or NADH analogs. IC values are compared across derivatives to identify optimal substituents .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with catalytic pockets. The dioxo group often forms hydrogen bonds with conserved lysine or arginine residues in enzymes .
Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?
- Methodological Answer :
- Data Triangulation : Combine NMR, IR, and X-ray data to confirm tautomeric forms. For example, discrepancies in carbonyl stretching frequencies (IR) may indicate solvent-dependent keto-enol shifts .
- Bioactivity Replication : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate results. Inconsistent IC values might arise from compound aggregation or off-target effects, requiring dose-response curves with controls like Triton X-100 .
- Batch Analysis : Compare multiple synthetic batches to rule out impurities. HPLC-MS with C18 columns (acetonitrile/water + 0.1% formic acid) can detect trace byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
